molecular formula C18H13ClFN5O2 B2873010 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1286702-81-5

2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(5-fluoro-2-methylphenyl)acetamide

Katalognummer: B2873010
CAS-Nummer: 1286702-81-5
Molekulargewicht: 385.78
InChI-Schlüssel: ZXAROGSPWYSKSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 1,2,4-triazoloquinazoline class, characterized by a fused triazole-quinazoline core. The structure features an 8-chloro substituent on the quinazoline ring, a 3-oxo group, and an acetamide side chain substituted with a 5-fluoro-2-methylphenyl moiety. Synthesis involves multi-step reactions, including condensation of intermediates (e.g., compound 5) with chloroesters or chloroacetamides under alkaline conditions in DMF, as described in Mohamed et al. ().

Eigenschaften

IUPAC Name

2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5O2/c1-10-2-4-12(20)7-14(10)22-16(26)8-25-18(27)24-9-21-15-6-11(19)3-5-13(15)17(24)23-25/h2-7,9H,8H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAROGSPWYSKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(5-fluoro-2-methylphenyl)acetamide typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with 2-hydrazinopyridine in ethanol, followed by iodine-induced oxidative cyclization . Another approach involves the use of α-keto acids and 2-hydrazinopyridines in a KI-catalyzed oxidative cyclization . These methods are efficient and environmentally friendly, making them suitable for industrial production.

Industrial Production Methods

For large-scale production, the KI-catalyzed oxidative cyclization method is preferred due to its high efficiency and minimal environmental impact . This method allows for the synthesis of the compound in a single pot, reducing the need for multiple purification steps and minimizing waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(5-fluoro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iodine and DMSO.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline derivatives, while substitution reactions can yield a variety of substituted triazoloquinazolines .

Wissenschaftliche Forschungsanwendungen

2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(5-fluoro-2-methylphenyl)acetamide has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Triazoloquinazoline Family
Compound Name Key Substituents Molecular Weight Pharmacological Activity (Reported)
Target Compound 8-Cl, 3-oxo, N-(5-fluoro-2-methylphenyl)acetamide ~448.8* Not explicitly reported
Alkyl 2-(3-methyl-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl)acetate (8a, 8b) Methyl/ethyl ester groups 330–358 Moderate anti-inflammatory activity
6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one (8) Cinnamoyl group at position 6 343.3 Anticancer activity (in vitro)
5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (EP 3 532 474 B1, Example 284) Difluoromethylphenyl, trifluoropropoxy, tetrahydropyridin core ~590.9 Kinase inhibition (IC₅₀ < 100 nM)

*Calculated based on molecular formula.

Key Observations:

  • Substituent Impact : The target compound’s 5-fluoro-2-methylphenyl acetamide side chain may enhance lipophilicity and target binding compared to ester derivatives (8a, 8b) .
  • Core Heterocycle Differences : The EU patent compound (Example 284) uses a tetrahydropyridin-triazole core, improving metabolic stability but reducing quinazoline-related receptor affinity .
  • Pharmacological Trends : Cinnamoyl derivatives (e.g., compound 8) exhibit anticancer activity, while alkyl esters (8a, 8b) show anti-inflammatory effects, suggesting substituent-dependent biological pathways .
Acetamide-Functionalized Analogues
Compound Name (CAS No.) Substituents on Quinazoline/Acetamide Target Indication
2-(4-Chloro-3-fluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide (1086683-93-3) 4-Cl-3-F-phenyl, dimethylamino-6-F-quinazoline Kinase inhibition
Target Compound 8-Cl, 5-F-2-methylphenyl Undisclosed

Key Differences :

  • The dimethylamino and additional fluoro groups in 1086683-93-3 likely enhance solubility but may reduce blood-brain barrier penetration compared to the target compound’s methylphenyl group .

Biologische Aktivität

The compound 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(5-fluoro-2-methylphenyl)acetamide is a synthetic organic molecule that belongs to the class of triazoloquinazolines. This compound is characterized by its complex structure, which includes a quinazoline and triazole moiety. It has shown promising biological activities in various pharmacological applications, particularly in anti-cancer and anti-inflammatory domains.

Chemical Structure and Properties

The molecular formula of this compound is C19H16ClN5O2C_{19}H_{16}ClN_{5}O_{2}, with a molecular weight of approximately 381.82 g/mol. The presence of the 8-chloro substituent on the triazole ring enhances its unique chemical properties and potential biological activities.

PropertyValue
Molecular FormulaC19H16ClN5O2
Molecular Weight381.82 g/mol
CAS Number1286727-57-8

Biological Activity Overview

Research has indicated that compounds containing quinazoline and triazole structures exhibit a range of biological activities. This specific compound has been studied for its potential effects on various cancer cell lines and inflammatory conditions.

Anticancer Activity

Studies have demonstrated that derivatives of triazoloquinazolines can act as intercalative inhibitors of topoisomerase II, leading to significant cytotoxic effects against cancer cell lines such as HepG2 and HCT-116. For instance, related compounds showed IC50 values ranging from 2.44 to 9.43 μM against these cell lines, indicating effective cytotoxicity . The mechanism involves the ability of these compounds to interact with DNA and inhibit key enzymes involved in cell proliferation.

Anti-inflammatory Effects

Compounds similar to 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(5-fluoro-2-methylphenyl)acetamide have also been evaluated for their anti-inflammatory properties. For example, quinazoline derivatives have shown effectiveness in reducing paw edema in carrageenan-induced inflammation models . The modulation of inflammatory cytokines such as TNF-α and PGE-2 has been noted as a significant mechanism for their anti-inflammatory action.

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluated various triazoloquinazoline derivatives for their cytotoxic effects on cancer cell lines. The most active compound demonstrated an IC50 value of 6.29 μM against HepG2 cells .
  • Mechanism of Action : The compound's interaction with c-Met kinase has been highlighted as a critical pathway influencing its anticancer activity. By inhibiting this receptor tyrosine kinase, the compound can induce apoptosis in cancer cells .
  • Comparative Analysis : In comparison to simpler derivatives lacking the triazole moiety, the inclusion of both quinazoline and triazole rings in this compound enhances its binding affinity to molecular targets involved in tumor growth regulation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.